

# Initial studies on the off-target effects of immediate-release omeprazole

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Initial Studies of Off-Target Effects of Immediate-Release Omeprazole

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Omeprazole is a widely prescribed proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2][3] The immediate-release (IR) formulation of omeprazole, which includes sodium bicarbonate as a buffering agent, was developed to offer a more rapid onset of action compared to the traditional delayed-release, enteric-coated formulations.[4][5][6] This formulation allows for faster absorption and a quicker reduction in gastric acidity.[5][6] While the on-target efficacy of omeprazole is well-established, a growing body of research is investigating its off-target effects—actions on molecular targets other than the gastric proton pump.[3][7] These unintended interactions can lead to a range of physiological consequences, some of which are clinically significant. This guide provides a comprehensive overview of the initial studies on the off-target effects of omeprazole, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

# Pharmacokinetics of Immediate-Release Omeprazole



The primary advantage of immediate-release omeprazole is its rapid absorption and onset of action. The sodium bicarbonate component neutralizes gastric acid, protecting the acid-labile omeprazole from degradation and allowing it to be quickly absorbed from the small intestine.[5] [6][8]

| Pharmacokinetic<br>Parameter                | Immediate-Release<br>Omeprazole (40<br>mg) | Delayed-Release<br>Omeprazole (40<br>mg) | Reference(s) |
|---------------------------------------------|--------------------------------------------|------------------------------------------|--------------|
| Time to Peak Plasma<br>Concentration (tmax) | Significantly shorter                      | Longer                                   | [6]          |
| Mean Peak Plasma<br>Concentration (Cmax)    | Higher                                     | Lower                                    | [6]          |
| Area Under the Curve (AUC)                  | Similar                                    | Similar                                  | [8][9]       |
| Onset of Gastric Acid<br>Suppression        | Within 30 minutes                          | No measurable effect within 30 minutes   | [6]          |

# **Off-Target Effects of Omeprazole**

While many studies on the long-term effects of omeprazole do not specify the formulation, the findings are considered relevant to the immediate-release version as the active molecule is identical. The off-target effects are believed to arise from interactions with non-canonical proteins and broader physiological changes resulting from profound acid suppression.[7][10]

# Renal Effects: Chronic and Acute Kidney Disease

Several studies have suggested an association between long-term PPI use and an increased risk of kidney disease.[11][12][13] The proposed mechanisms include oxidative stress, renal tubular cell death, and acute interstitial nephritis, an immune-mediated inflammatory response. [11][14]

Quantitative Data on Renal Effects



| Study Type                          | Finding                                                                                               | Quantitative<br>Measure                               | Reference(s) |
|-------------------------------------|-------------------------------------------------------------------------------------------------------|-------------------------------------------------------|--------------|
| Cohort Study                        | Increased risk of chronic kidney disease (CKD) progression in omeprazole users vs. non-users.         | Hazard Ratio (HR):<br>7.34 (95% CI: 3.94–<br>13.71)   | [13]         |
| FDA Post-Marketing<br>Data Analysis | Increased reporting of<br>CKD in PPI users vs.<br>histamine-2 receptor<br>antagonist (H2RA)<br>users. | Reporting Odds Ratio:<br>28.4 (95% CI: 12.7-<br>63.5) |              |
| FDA Post-Marketing<br>Data Analysis | Increased reporting of<br>end-stage renal<br>disease (ESRD) in<br>PPI users vs. H2RA<br>users.        | Reporting Odds Ratio:<br>35.5 (95% CI: 5.0-<br>250)   | [11]         |
| Retrospective Cohort<br>Study       | Increased risk of<br>newly diagnosed CKD<br>in PPI users vs.<br>never-users.                          | Odds Ratio (OR): 1.41<br>(95% CI: 1.34-1.48)          |              |
| Retrospective Study                 | Increased risk of Acute Kidney Injury (AKI) in PPI users.                                             | Risk occurred in less than 1% of users in the study.  | [12]         |

Logical Pathway: Proposed Mechanism of Omeprazole-Induced Renal Injury





Click to download full resolution via product page

Caption: Proposed mechanisms leading to renal injury from long-term omeprazole use.

# **Neurological Effects: Dementia Risk**

The potential association between long-term PPI use and dementia has been a subject of debate, with some studies suggesting an increased risk, particularly with prolonged use.[15] [16][17][18] Proposed mechanisms include interference with vitamin B12 absorption and potential effects on the formation of beta-amyloid protein.[15]

Quantitative Data on Dementia Risk



| Study Type                        | Finding                                                       | Quantitative<br>Measure                                     | Reference(s) |
|-----------------------------------|---------------------------------------------------------------|-------------------------------------------------------------|--------------|
| Neurology Journal<br>Study        | Increased risk of<br>dementia with PPI use<br>for >4.4 years. | Hazard Ratio (HR):<br>1.33 (33% higher risk)                | [18]         |
| German<br>Observational Study     | Positive association between PPI use and any dementia.        | Risk Ratio: ~1.4                                            | [19]         |
| Asian Prospective<br>Cohort Study | Association between PPI use and dementia.                     | Adjusted Hazard Ratio<br>(aHR): 1.22 (95% CI:<br>1.05-1.42) | [19]         |

Logical Pathway: Hypothesized Link Between Omeprazole and Dementia





Click to download full resolution via product page

Caption: Hypothesized pathways linking long-term omeprazole use to dementia risk.

## Musculoskeletal Effects: Bone Fracture Risk

Long-term use of PPIs has been associated with an increased risk of bone fractures, particularly of the hip, spine, and wrist.[1][20][21][22] The leading hypothesis is that profound acid suppression impairs the absorption of essential minerals like calcium and magnesium, which are crucial for bone health.[23]

Quantitative Data on Fracture Risk



| Study Type                                       | Finding                                                                 | Quantitative<br>Measure                                   | Reference(s) |
|--------------------------------------------------|-------------------------------------------------------------------------|-----------------------------------------------------------|--------------|
| Retrospective Study<br>(Postmenopausal<br>Women) | Increased fracture risk<br>with PPI use ≥1 year.                        | Adjusted Odds Ratio<br>(aOR): 2.07 (95% CI:<br>1.13-3.77) | [20]         |
| Study in Men                                     | Elevated hip fracture risk with recent omeprazole use.                  | Adjusted Odds Ratio<br>(aOR): 1.22 (95% CI:<br>1.02-1.47) | [20]         |
| Meta-Analysis                                    | Increased risk of hip,<br>spine, and overall<br>fractures with PPI use. | General increased risk noted.                             | [22]         |

Logical Pathway: Omeprazole's Effect on Bone Health





Click to download full resolution via product page

Caption: Proposed mechanism for increased bone fracture risk with omeprazole use.

# **Gastrointestinal Effects: Alterations in Gut Microbiome**

The acidic environment of the stomach is a key barrier against ingested pathogens.[24] By reducing stomach acid, omeprazole can alter the composition of the gut microbiome, leading to decreased bacterial diversity and an increased risk of enteric infections, such as those caused by Clostridium difficile.[25][26][27][28]

Quantitative Data on Gut Microbiome Effects



| Study Type                                   | Finding                                                                                  | Quantitative<br>Measure                                                          | Reference(s) |
|----------------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|--------------|
| Meta-Analysis                                | Increased incidence of<br>Clostridium difficile-<br>associated diarrhea in<br>PPI users. | 65% increase in incidence.                                                       | [27]         |
| Microbiome Study                             | PPI use is associated with profound changes in the gut microbiome.                       | 20% of identified bacteria showed significant deviation.                         | [27]         |
| Clinical Study (4-week omeprazole treatment) | Caused considerable changes in stool culture results.                                    | Higher dose (20mg<br>twice daily) tended to<br>decrease microflora<br>diversity. | [25]         |

#### Experimental Protocol: Gut Microbiome Analysis

- Sample Collection: Fecal samples are collected from PPI users and non-user control groups.
- DNA Extraction: Bacterial DNA is extracted from the fecal samples using standardized kits.
- 16S rRNA Gene Sequencing: The V3-V4 or other variable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
- Bioinformatic Analysis:
  - Sequences are processed to remove low-quality reads and chimeras.
  - Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (e.g., 97%).
  - Taxonomic assignment is performed by comparing OTU sequences to a reference database (e.g., Greengenes, SILVA).



- Alpha diversity (richness and evenness within a sample) and beta diversity (differences in composition between samples) are calculated.
- Statistical Analysis: Statistical tests are used to identify significant differences in microbial taxa and diversity between PPI users and controls.

# **Oncological Effects: Cancer Risk**

The relationship between long-term PPI use and cancer is complex.[29] Some studies suggest an increased risk of gastric, esophageal, colorectal, and pancreatic cancers.[29][30] The proposed mechanism involves hypergastrinemia, where the body produces excess gastrin in response to reduced stomach acid, which may stimulate the growth of gastrointestinal tumors. [31]

#### Quantitative Data on Cancer Risk

| Study Type                       | Finding                                                                                       | Quantitative<br>Measure                              | Reference(s) |
|----------------------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------------|--------------|
| Population-Based<br>Cohort Study | Increased risk of<br>gastric cancer in PPI<br>users vs. H2RA users.                           | Hazard Ratio (HR):<br>1.45 (95% CI: 1.06 to<br>1.98) | [32]         |
| University of Hong<br>Kong Study | Long-term PPI use<br>after H. pylori<br>eradication doubled<br>the risk of stomach<br>cancer. | Risk more than<br>doubled.                           | [31][33]     |

Logical Pathway: Proposed Link Between Omeprazole and Gastric Cancer





Click to download full resolution via product page

Caption: Proposed hypergastrinemia-mediated pathway for increased gastric cancer risk.

## **Cardiovascular Effects**

The association between PPIs and cardiovascular events is an area of ongoing research with some conflicting results.[34][35] Some studies suggest an increased risk of major adverse cardiovascular events (MACE), potentially linked to PPI-induced hypomagnesemia or other unknown mechanisms.[36][37] Other meta-analyses have found that PPIs did not significantly increase the risk of MACE when used for gastrointestinal protection.[36][37]

Quantitative Data on Cardiovascular Risk



| Study Type                                         | Finding                                                                                | Quantitative<br>Measure                            | Reference(s) |
|----------------------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------|--------------|
| Longitudinal Cohort<br>Study (Elderly<br>Patients) | Higher prevalence of cardiovascular events in PPI users.                               | Hazard Ratio (HR):<br>1.31 (95% CI: 1.10–<br>1.57) | [36][37]     |
| Danish Case-Control<br>Study                       | Increased risk of out-<br>of-hospital cardiac<br>arrest in PPI users vs.<br>non-users. | Odds Ratio (OR): 1.32<br>(95% CI: 1.28–1.37)       | [36]         |
| Meta-Analysis                                      | Increased<br>cardiovascular risk in<br>patients on PPI<br>monotherapy.                 | Relative Risk: 1.70<br>(95% CI: 1.13-2.56)         | [35]         |

# **Non-Canonical Protein Binding**

Recent research indicates that omeprazole can bind to a wide range of proteins beyond the H+/K+-ATPase pump, often in a stable, covalent manner that is not dependent on disulfide linkages.[3][7][10][38] This widespread, off-target binding could underlie some of the diverse and unexpected adverse effects associated with long-term PPI use.

Experimental Protocol: Western Blotting for Omeprazole-Protein Adducts

This protocol is adapted from methodologies used to detect drug-protein complexes.[39]

- Cell/Tissue Treatment: Treat cells or tissues with omeprazole at various concentrations and for specified durations. Include an untreated control.
- Protein Extraction: Lyse the cells or homogenize the tissues in a suitable lysis buffer to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.



- SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer (with or without reducing agents to test bond stability), and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Immunoblotting:
  - Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
  - Primary Antibody Incubation: Incubate the membrane with a primary monoclonal antibody specifically developed to recognize protein-bound omeprazole overnight at 4°C.[7]
  - Washing: Wash the membrane multiple times to remove unbound primary antibody.
  - Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody for 1 hour at room temperature.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands corresponding to omeprazole-protein adducts using an imaging system.

Experimental Workflow: Immunodetection of Omeprazole-Protein Adducts





Click to download full resolution via product page

Caption: Workflow for detecting off-target omeprazole-protein binding via Western blot.

## Conclusion

While immediate-release omeprazole offers pharmacokinetic advantages for rapid acid control, the active molecule is subject to the same potential off-target effects as traditional formulations, particularly with long-term use. The initial studies reviewed here highlight significant associations between omeprazole and a range of adverse outcomes, including renal impairment, dementia, bone fractures, and alterations to the gut microbiome. The mechanisms are multifaceted, ranging from systemic effects of acid suppression to direct, off-target molecular binding. For researchers and drug development professionals, a thorough understanding of these off-target effects is critical for designing safer therapeutic strategies,



identifying at-risk patient populations, and developing next-generation acid-suppressing agents with improved safety profiles. Further research is essential to elucidate the precise molecular mechanisms, establish causality, and determine if the risk profiles differ based on formulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Omeprazole StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of omeprazole to protein targets identified by monoclonal antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immediate-Release Omeprazole/Sodium Bicarbonate PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. focushealthgroup.com [focushealthgroup.com]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Binding of omeprazole to protein targets identified by monoclonal antibodies | PLOS One [journals.plos.org]
- 11. drugs.com [drugs.com]
- 12. Is Omeprazole Bad for Your Kidneys? GoodRx [goodrx.com]
- 13. Omeprazole use and risk of chronic kidney disease evolution PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updating understanding of real-world adverse events associated with omeprazole | PLOS One [journals.plos.org]
- 15. optoceutics.com [optoceutics.com]

## Foundational & Exploratory





- 16. Does Omeprazole Increase the Risk of Dementia? Your Health Magazine [yourhealthmagazine.net]
- 17. jpost.com [jpost.com]
- 18. Dementia: Long-Term Use Acid Reflux Drugs May Increase Your Risk [healthline.com]
- 19. Proton Pump Inhibitors and Dementia: Physiopathological Mechanisms and Clinical Consequences PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. badgut.org [badgut.org]
- 22. Proton Pump Inhibitors and the Risk for Fracture at Specific Sites: Data Mining of the FDA Adverse Event Reporting System PMC [pmc.ncbi.nlm.nih.gov]
- 23. betterbones.com [betterbones.com]
- 24. refluxuk.com [refluxuk.com]
- 25. The effect of omeprazole treatment on the gut microflora and neutrophil function -PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 27. gut.bmj.com [gut.bmj.com]
- 28. consultgd.clevelandclinic.org [consultgd.clevelandclinic.org]
- 29. discovery.researcher.life [discovery.researcher.life]
- 30. Does Omeprazole Cause Cancer? [verywellhealth.com]
- 31. cancercenter.com [cancercenter.com]
- 32. gut.bmj.com [gut.bmj.com]
- 33. drugs.com [drugs.com]
- 34. Adverse cardiovascular outcomes associated with proton pump inhibitor use after percutaneous coronary intervention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Proton pump inhibitors and the risk of severe adverse events A cardiovascular bombshell? | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 36. tandfonline.com [tandfonline.com]
- 37. Proton pump inhibitors and cardiovascular risk: a critical review PMC [pmc.ncbi.nlm.nih.gov]



- 38. Binding of omeprazole to protein targets identified by monoclonal antibodies PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Initial studies on the off-target effects of immediate-release omeprazole]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1261695#initial-studies-on-the-off-target-effects-of-immediate-release-omeprazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com